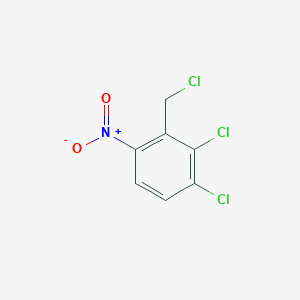

2,3-Dichloro-6-nitrobenzyl chloride

概要

説明

ズクロペンチキソール二塩酸塩は、主に統合失調症やその他の精神病の治療に使用される典型的な抗精神病薬です。 これは、チオキサンテン系神経遮断薬に属し、特にD1およびD2受容体に対する拮抗作用で知られています 。 この化合物は、経口錠剤や長時間作用型筋肉内注射など、さまざまな剤形で入手できます .

準備方法

合成経路と反応条件: ズクロペンチキソールの合成には、塩基の存在下で2-クロロ-9H-チオキサンテン-9-オンと1-(2-ヒドロキシエチル)ピペラジンを反応させる方法が用いられます。 生成された生成物は、再結晶により精製されます .

工業生産方法: ズクロペンチキソール二塩酸塩の工業生産は、通常、高収率と純度を確保するために、大規模合成とそれに続く精製工程を伴います。 このプロセスには、異性体の混合物を有機溶媒に溶解し、エステル化、アルカリ加水分解、再結晶を行う工程が含まれます .

化学反応の分析

反応の種類: ズクロペンチキソール二塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: 酸化剤にさらされると、分解生成物が生成される可能性があります。

還元: 還元反応は、化合物に存在する官能基を変える可能性があります。

一般的な試薬と条件:

酸化: 過酸化水素またはその他の過酸化物(酸性または塩基性条件下)。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム(適切な溶媒中で)。

生成される主要な生成物: これらの反応から生成される主要な生成物には、LCMS / MSなどの技術を使用して同定および特性評価できるさまざまな分解生成物と置換誘導体が含まれます .

4. 科学研究への応用

ズクロペンチキソール二塩酸塩は、科学研究において幅広い用途があります。

化学: 分析研究や方法開発における参照化合物として使用されます。

生物学: ドーパミン受容体拮抗薬が細胞プロセスに及ぼす影響を調査する研究に使用されます。

科学的研究の応用

Medicinal Chemistry

2,3-Dichloro-6-nitrobenzyl chloride is primarily utilized in the development of pharmaceuticals. It serves as an intermediate in the synthesis of various bioactive compounds, including:

- Antithrombotic Agents : It is used in the synthesis of anagrelide, a phosphodiesterase inhibitor with antiplatelet properties that is effective in treating thrombocythemia .

Material Science

The compound has potential applications in material science, particularly in the development of polymeric materials and coatings due to its reactive chlorinated structure.

Organic Synthesis

As a versatile building block in organic synthesis, it can be used to create various derivatives that may exhibit unique chemical properties or biological activities.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- A study published in Journal of Medicinal Chemistry highlighted its role as a precursor in synthesizing novel antithrombotic agents that showed improved efficacy and reduced side effects compared to existing treatments .

- Research conducted at a university laboratory demonstrated its utility in creating polymeric materials with enhanced thermal stability and mechanical properties .

作用機序

ズクロペンチキソール二塩酸塩は、主にドーパミン受容体、特にD1およびD2受容体の拮抗作用によって効果を発揮します。 これは、アルファ1アドレナリン受容体と5-HT2受容体にも高い親和性を持っています 。 これらの受容体をブロックすることにより、ズクロペンチキソールはドーパミンとセロトニンの効果を減らし、抗精神病作用と鎮静作用をもたらします .

類似化合物:

クロペンチキソール: ズクロペンチキソールの母体化合物で、薬理学的特性は似ています。

ハロペリドール: 化学構造は異なりますが、ドーパミン受容体拮抗作用が類似している別の典型的な抗精神病薬です。

クロルプロマジン: フェノチアジン系抗精神病薬で、より広い受容体親和性を持っています

独自性: ズクロペンチキソール二塩酸塩は、特定の受容体親和性プロファイルと長時間作用型注射などの複数の製剤の入手可能性によりユニークであり、患者のコンプライアンスを向上させています .

類似化合物との比較

Clopenthixol: The parent compound of zuclopenthixol, with similar pharmacological properties.

Haloperidol: Another typical antipsychotic with a different chemical structure but similar dopamine receptor antagonism.

Chlorpromazine: A phenothiazine antipsychotic with broader receptor affinity

Uniqueness: Zuclopenthixol dihydrochloride is unique due to its specific receptor affinity profile and the availability of multiple formulations, including long-acting injections, which improve patient compliance .

生物活性

2,3-Dichloro-6-nitrobenzyl chloride (DCNBC) is an organic compound characterized by the molecular formula C₇H₄Cl₃NO₂. Its structure includes two chlorine atoms at the 2 and 3 positions and a nitro group at the 6 position of the benzyl ring. This unique arrangement contributes to its biological activity and potential applications in medicinal chemistry and environmental studies. The compound's reactivity is primarily due to its chlorinated aromatic nature, making it a subject of interest in various biological assays.

DCNBC can be synthesized through multiple methods, often involving chlorination and nitration processes. For example, one synthetic route involves the nitration of 1,2,3-trichlorobenzene followed by a reaction with cuprous cyanide to yield 2,3-dichloro-6-nitrobenzonitrile, which can subsequently be reduced to produce DCNBC .

Cytotoxicity

Cytotoxicity tests are crucial for evaluating the safety profile of chemical compounds. In vitro studies have demonstrated that chlorinated benzyl derivatives can exhibit cytotoxic effects on various cancer cell lines. While specific IC50 values for DCNBC are not extensively documented, related compounds have shown moderate cytotoxicity against liver and breast cancer cell lines . This suggests that DCNBC may also possess cytotoxic properties worth investigating further.

Case Studies

- Study on Genotoxicity : A comprehensive assessment involving various chlorinated compounds indicated that exposure could lead to increased DNA damage in cultured cells. The study utilized comet assays to measure DNA strand breaks, revealing a concentration-dependent relationship between exposure levels and genotoxic effects .

- Cytotoxic Effects on Cancer Cell Lines : In vitro assays conducted on derivatives of chlorinated benzyl compounds have shown varying degrees of cytotoxicity against different cancer cell lines (e.g., MCF-7 for breast cancer). These studies often utilize MTT assays to determine cell viability post-treatment .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

1,2-dichloro-3-(chloromethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO2/c8-3-4-6(11(12)13)2-1-5(9)7(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELSTMZJPQYYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431484 | |

| Record name | 2,3-DICHLORO-6-NITROBENZYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192124-88-2 | |

| Record name | 2,3-DICHLORO-6-NITROBENZYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-6-nitrobenzyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/583SDH2U86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。